molecular formula C10H8ClN5 B2479864 6-(2H-Tetrazol-5-yl)quinoline;hydrochloride CAS No. 1803600-77-2

6-(2H-Tetrazol-5-yl)quinoline;hydrochloride

Cat. No. B2479864
CAS RN: 1803600-77-2
M. Wt: 233.66
InChI Key: DOIMTERPLBNJFL-UHFFFAOYSA-N
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Description

“6-(2H-Tetrazol-5-yl)quinoline;hydrochloride”, commonly known as TQH, is a heterocyclic compound synthesized by the condensation of quinoline with 5-amino-1H-tetrazole. It has a molecular weight of 233.66 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7N5.ClH/c1-2-7-6-8 (10-12-14-15-13-10)3-4-9 (7)11-5-1;/h1-6H, (H,12,13,14,15);1H . This indicates the presence of a quinoline ring attached to a tetrazole ring, along with a hydrochloride group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 233.66 . It is a heterocyclic compound. More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer and Antifungal Applications

A series of tetrazolylmethyl quinolines, including compounds with the tetrazolyl group, demonstrated significant anticancer activity against human tumor cell lines, including melanoma and breast cancer. Docking studies targeting DNA and enzymes relevant to antifungal activity also highlighted these compounds' potential. Specifically, compounds were identified with high cytotoxicity against melanoma (SK-MEL-5) and breast cancer (T-47D), showcasing their promise as anticancer agents. Additionally, in vitro antifungal assays revealed moderate activities against A. fumigatus and C. albicans, positioning these compounds as potential antifungal agents as well (Shaikh et al., 2017).

Antimicrobial and Antituberculosis Agents

Tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives have been synthesized and screened for antimicrobial and antituberculosis activities. The derivatives exhibited promising results, warranting further investigation into their potential as antimicrobial and antituberculosis agents (Mungra et al., 2012).

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives bearing azetidinones scaffolds have shown significant anti-inflammatory and analgesic activities in preclinical models. These findings suggest the potential of these compounds as new therapeutic agents for treating inflammation and pain (Gupta & Mishra, 2016).

Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, were synthesized and characterized as potential fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, indicating their utility as DNA-specific fluorescent probes (Perin et al., 2011).

Novel Anti-Inflammatory and Antibacterial Agents

Derivatives of tetrazolo[1,5-a]quinoline have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds were as active as indomethacin in animal models of inflammation, highlighting their potential as novel anti-inflammatory and antibacterial agents (Bekhit et al., 2004).

properties

IUPAC Name

6-(2H-tetrazol-5-yl)quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIMTERPLBNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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